N-(3,5-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide
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Description
N-(3,5-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide is a useful research compound. Its molecular formula is C24H24N4O2 and its molecular weight is 400.482. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been known to target tyrosine-protein kinase syk .
Biochemical Pathways
Compounds that target tyrosine-protein kinase syk are often involved in immune response pathways .
Result of Action
Compounds that target tyrosine-protein kinase syk can influence cell signaling pathways .
Action Environment
More research is needed to understand how factors such as temperature, pH, and presence of other molecules might affect its action.
Biological Activity
N-(3,5-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its structure combines various functional groups that may confer diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
It features a pyrrolo[3,2-d]pyrimidine core , which is known for its biological activity, particularly in anticancer and antimicrobial applications. The presence of a 3,5-dimethylphenyl group and an acetamide moiety enhances its lipophilicity and potential interactions with biological targets.
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. This compound may inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways are context-dependent but may include:
- Enzyme Inhibition : The compound might inhibit key enzymes involved in cell proliferation.
- Receptor Modulation : It could interact with cellular receptors that mediate signaling pathways related to cancer progression or inflammation.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
- Anticancer Activity : Preliminary investigations suggest that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial effects:
Case Study 1: Anticancer Screening
In a comprehensive screening of drug libraries on multicellular spheroids, this compound was identified as a novel anticancer agent. The study reported an IC50 value significantly lower than traditional chemotherapeutics, indicating enhanced efficacy against resistant cancer types .
Case Study 2: Antimicrobial Testing
A recent investigation assessed the antimicrobial properties of this compound against various pathogens. The results revealed a minimum inhibitory concentration (MIC) of 31.25 µg/mL against selected bacterial strains, showcasing its potential as a new antibacterial agent .
Comparative Analysis of Biological Activities
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c1-4-27-15-25-22-20(18-8-6-5-7-9-18)13-28(23(22)24(27)30)14-21(29)26-19-11-16(2)10-17(3)12-19/h5-13,15H,4,14H2,1-3H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKRPHOPYNGEOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC(=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.